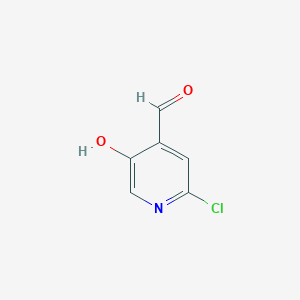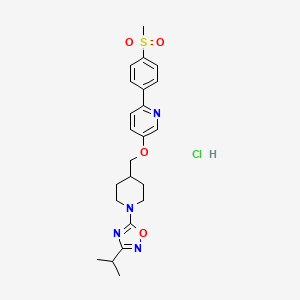
2-Chloro-5-hydroxyisonicotinaldehyde
Descripción general
Descripción
2-Chloro-5-hydroxyisonicotinaldehyde is a chemical compound with the CAS Number: 1060804-53-6 . It has a molecular weight of 157.56 and its molecular formula is C6H4ClNO2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H . The InChI key is HZSDMQCOOUNXRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Quantitative Analysis in Lignins
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound related to 2-Chloro-5-hydroxyisonicotinaldehyde, has been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This application is significant for achieving high-resolution analysis of phenolic hydroxyl environments, including those in condensed moieties, though it limits resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).
Metal Complex Synthesis
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, a derivative of this compound, has been synthesized and used in forming transition metal complexes. These complexes demonstrate moderate in vitro anticancer activity against the HeLa cell line, highlighting its potential in biomedical applications (Abbas et al., 2020).
Antimicrobial and Antifungal Applications
A study on the conversion of 2-chlorosalicylaldehyde, similar to this compound, into various compounds demonstrated antibacterial and antifungal properties. These findings suggest potential applications in the development of new antimicrobial agents (Kumar et al., 2022).
Ultraviolet-Induced Rotamerization Studies
5-Chlorosalicylaldehyde, a related compound, was used in a study to understand ultraviolet-induced rotamerization. This research contributes to the knowledge of photochemical processes and can have implications in the synthesis of specific molecular structures (Brito et al., 2022).
Fluorescent Probe Development
A novel fluorescent probe for hydrogen peroxide detection has been developed using 5-chlorosalicylaldehyde, a compound structurally similar to this compound. This probe is useful for rapid detection of hydrogen peroxide, indicating applications in analytical chemistry (Cai et al., 2015).
Synthesis of Chlorinated Protocatechualdehydes
A study involved the synthesis of chloroprotocatechualdehydes and chlorogallaldehydes, closely related to this compound, focusing on structure verification and chromatographic separation. This research is relevant in the field of analytical chemistry for the development of chromatographic techniques and compound purification (Hyötyläinen, 1994).
Electrophilic Behavior Study
The electrochemical behavior of polymers functionalized with compounds similar to this compound, such as 2-hydroxy-5-chlorobenzaldehyde polyacrylamide, was investigated. This research provides insights into the electrophilic characteristics of these polymers, which are important in material science and electrochemistry (Hasdemir et al., 2011).
Mecanismo De Acción
While the exact mechanism of action for 2-Chloro-5-hydroxyisonicotinaldehyde is not available, a similar compound, chloroxylenol, works as a phenol antiseptic. The hydroxyl -OH groups of the chloroxylenol molecule bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-hydroxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSDMQCOOUNXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719118 | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-53-6 | |
| Record name | 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)




![4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3026621.png)




